![molecular formula C20H24N2O4S B2969069 N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶嗪-7-基)-1-苯甲磺酰胺 CAS No. 922024-19-9](/img/structure/B2969069.png)
N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶嗪-7-基)-1-苯甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a chemical entity with a molecular formula of C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The compound is also known by its canonical SMILES representation: CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) ©C .
Molecular Structure Analysis
The compound’s structure can be represented by its InChI string: InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This representation provides a detailed view of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a mass of 484.164±0 dalton . Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound’s structure can be represented by its canonical SMILES and InChI strings .科学研究应用
新颖的合成方法
对相关化合物的研究探索了可能适用于合成复杂分子(例如 N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶嗪-7-基)-1-苯甲磺酰胺)的新型合成方法。例如,已经开发了在无溶剂条件下使用 N-卤磺酰胺作为催化剂的一锅合成技术,用于高效合成杂环化合物,这有可能适用于合成类似的复杂分子 (Ghorbani‐Vaghei 等,2011).
在药物化学中的潜在应用
具有复杂磺酰胺结构的化合物已显示出作为药理剂的潜力。例如,联苯磺酰胺的衍生物已被研究作为内皮素受体拮抗剂,在治疗充血性心力衰竭等疾病中具有潜在应用 (Murugesan 等,2000)。这表明具有类似结构复杂性的分子可能在发现和开发新的治疗剂方面具有潜在应用。
先进材料科学应用
杂环化合物的合成和表征,包括含有恶嗪和苯并咪唑结构的化合物,已针对其在材料科学中的潜在应用进行了探索,例如非线性光学 (NLO) 特性和分子电子学。这些研究提供了理解 N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶嗪-7-基)-1-苯甲磺酰胺如何在先进材料中得到利用的框架 (Almansour 等,2016).
未来方向
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-17-12-16(10-11-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHMBXSFAGEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。